N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Overview
Description
N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a chemical compound with a complex structure that includes a benzoyl group, a dihydrobenzo[b][1,4]dioxin ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of benzoyl chloride, forming the benzoyl derivative. This intermediate is then reacted with acetic anhydride to introduce the acetamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl oxides, while reduction can produce benzyl derivatives .
Scientific Research Applications
N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(7-Benzoyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzoyl group may interact with enzymes or receptors, modulating their activity. The dihydrobenzo[b][1,4]dioxin ring can influence the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its structural features and chemical interactions .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acetamide: Lacks the benzoyl group, resulting in different chemical properties and applications.
N-(7,8-Dinitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide:
Properties
IUPAC Name |
N-(7-benzoyl-2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-11(19)18-14-10-16-15(21-7-8-22-16)9-13(14)17(20)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZWUEPATKKPQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1C(=O)C3=CC=CC=C3)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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